Product packaging for 2,5-Dichloro-3-(trifluoromethyl)pyrazine(Cat. No.:)

2,5-Dichloro-3-(trifluoromethyl)pyrazine

Cat. No.: B13112081
M. Wt: 216.97 g/mol
InChI Key: OGOVNIPATHKPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Pyrazine (B50134) Heterocycles in Advanced Organic Synthesis

Pyrazine, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. tandfonline.comresearchgate.netbritannica.com The pyrazine ring system is a key component in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.com In advanced organic synthesis, pyrazine derivatives serve as crucial scaffolds due to their versatile reactivity. The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, facilitates various chemical transformations. mdpi.com This inherent reactivity, coupled with the potential for functionalization at multiple positions, makes pyrazines valuable platforms for the construction of complex molecular architectures. doaj.org They are frequently employed in coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to build more elaborate structures. researchgate.net

The Role of Trifluoromethylated Moieties in Modulating Chemical Properties and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its properties in a predictable and advantageous manner. hovione.com This has made trifluoromethylation a key strategy in medicinal chemistry and materials science. mdpi.comnih.gov The trifluoromethyl group is highly electronegative and electron-withdrawing, which can significantly impact the electronic environment of the molecule to which it is attached. wikipedia.org

Key effects of the trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation. This can increase the in vivo half-life of a drug candidate. mdpi.com

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. mdpi.comnih.gov

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can increase the acidity of nearby functional groups and decrease the basicity of nitrogen atoms within a heterocyclic ring. wikipedia.org

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group, allowing for the fine-tuning of steric and electronic properties. wikipedia.org

These properties make trifluoromethylated compounds highly sought after in the development of pharmaceuticals and agrochemicals. beilstein-journals.orgnih.gov

Overview of 2,5-Dichloro-3-(trifluoromethyl)pyrazine as a Core Building Block and Synthetic Intermediate

This compound is a trifunctionalized heterocycle that serves as a versatile building block in organic synthesis. Its utility stems from the distinct reactivity of its three key components: the pyrazine ring, the two chlorine atoms, and the trifluoromethyl group. The chlorine atoms at the 2 and 5 positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. The electron-withdrawing trifluoromethyl group further activates the pyrazine ring towards such substitutions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5HCl2F3N2 B13112081 2,5-Dichloro-3-(trifluoromethyl)pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5HCl2F3N2

Molecular Weight

216.97 g/mol

IUPAC Name

2,5-dichloro-3-(trifluoromethyl)pyrazine

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-11-4(7)3(12-2)5(8,9)10/h1H

InChI Key

OGOVNIPATHKPRH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2,5 Dichloro 3 Trifluoromethyl Pyrazine

Reactivity of Halogen Substituents: Mechanisms of Nucleophilic Displacement and Elimination

The pyrazine (B50134) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is significantly amplified by the potent inductive electron-withdrawing effect of the trifluoromethyl (-CF₃) group. researchgate.netmdpi.com Consequently, the carbon atoms of the pyrazine ring are highly electrophilic, making the molecule exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).

The chlorine atoms at the C2 and C5 positions are excellent leaving groups and are readily displaced by a variety of nucleophiles. Halopyrazines are generally more reactive towards nucleophilic displacement than their corresponding pyridine (B92270) analogues. thieme-connect.de The reaction typically proceeds through a two-step addition-elimination mechanism. In this process, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the ring nitrogen atoms and the trifluoromethyl group. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring.

The two chlorine atoms in 2,5-dichloro-3-(trifluoromethyl)pyrazine exhibit differential reactivity due to the electronic influence of the adjacent trifluoromethyl group. The chlorine atom at the C2 position is expected to be more activated towards nucleophilic attack than the chlorine at C5 because of the proximate and powerful electron-withdrawing nature of the -CF₃ group. This allows for regioselective substitution by controlling reaction conditions, such as temperature and the nature of the nucleophile. For instance, reactions with amines, alkoxides, and thiolates can lead to the selective formation of monosubstituted products, which can then undergo further substitution if desired. nih.gov

While nucleophilic substitution is the dominant pathway, elimination reactions are less common for this substrate unless specific conditions or reagents that promote dehydrohalogenation are employed, which is not a typical reaction pathway for this class of compounds.

Table 1: Nucleophilic Substitution Reactions on Halogenated Pyrazines

Nucleophile Type Example Product Type Reaction Conditions
N-Nucleophiles Amines, Hydrazine (B178648) Aminopyrazines Varies; may require elevated temperatures
O-Nucleophiles Alkoxides, Phenoxides Alkoxypyrazines Often requires base (e.g., NaH, K₂CO₃)
S-Nucleophiles Thiolates Thioether pyrazines Generally high-yielding reactions

Aromatic Reactivity of the Pyrazine Core: Electrophilic Substitution and the Orienting Influence of the Trifluoromethyl Group

In stark contrast to its high reactivity towards nucleophiles, the this compound ring is extremely deactivated towards electrophilic aromatic substitution. The two ring nitrogen atoms act as strong electron-withdrawing groups, reducing the electron density of the aromatic system. This deactivating effect is further intensified by the trifluoromethyl group, one of the most powerful electron-withdrawing groups in organic chemistry. researchgate.net

Direct electrophilic attack on the pyrazine ring, such as nitration, halogenation, or Friedel-Crafts reactions, is generally not feasible under standard conditions. thieme-connect.deresearchgate.net Such reactions typically require harsh conditions and often result in low yields or decomposition of the starting material. The nitrogen atoms themselves are the most basic sites and would likely react with electrophiles first, leading to N-substitution or complexation, which further deactivates the ring. slideshare.net

If an electrophilic substitution were forced to occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. The trifluoromethyl group is a strong deactivating, meta-directing group. The chlorine atoms are deactivating but ortho-, para-directing. The pyrazine nitrogen atoms strongly direct incoming electrophiles away from adjacent positions. Considering these factors, the only available carbon atom is at the C6 position. The combined deactivating influence of all substituents makes predicting the outcome of such a reaction difficult, but the C6 position is the only plausible site for attack, however unlikely the reaction. For practical synthetic purposes, direct electrophilic substitution is not a viable strategy for the further functionalization of this molecule. researchgate.net

Reduction Chemistry of the Halogenated Pyrazine Ring

The this compound molecule offers multiple sites for chemical reduction: the pyrazine ring and the two carbon-chlorine bonds. The specific outcome depends on the choice of reducing agent and the reaction conditions.

Ring Reduction: The pyrazine ring can be fully reduced to a piperazine (B1678402) ring under strong reducing conditions. um.edu.my This transformation typically requires catalytic hydrogenation at high pressure using catalysts like platinum, palladium, or nickel, or chemical reduction with reagents such as sodium in ethanol. thieme-connect.de The presence of the trifluoromethyl group may influence the ease of this reduction.

Reductive Dehalogenation: The carbon-chlorine bonds can be selectively cleaved through reductive dehalogenation. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source like hydrogen gas or hydrazine hydrate (B1144303) is a common method for removing halogen atoms from aromatic rings. nih.gov It is often possible to achieve selective removal of one chlorine atom over the other by carefully controlling the reaction stoichiometry and conditions. This approach is synthetically useful for preparing mono-chloro pyrazine derivatives from the dichloro precursor. google.comnih.gov

Table 2: Potential Reduction Pathways

Reagent/Catalyst Target Site Potential Product
H₂/Pd/C, Hydrazine C-Cl bonds 2-Chloro-3-(trifluoromethyl)pyrazine or 5-Chloro-3-(trifluoromethyl)pyrazine
H₂/PtO₂, Na/Ethanol Pyrazine Ring Dichloro-(trifluoromethyl)piperazine

Metalation and Lithiation Strategies for Directed Functionalization

Metalation, particularly lithiation, provides a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. For this compound, halogen-metal exchange is the most probable and synthetically useful metalation strategy.

This reaction typically involves treating the substrate with a strong organolithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. The lithium atom will preferentially replace one of the halogen atoms. Given the electronic environment, the chlorine at the C2 position, activated by the adjacent -CF₃ group, might be more susceptible to exchange. However, steric factors and the specific reagent used can influence selectivity.

Once formed, the lithiated pyrazine intermediate is a potent nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the former site of the chlorine atom. This two-step sequence of halogen-metal exchange followed by electrophilic quench is a key strategy for elaborating the structure of halogenated pyrazines. mdpi.com

Direct deprotonation (ortho-lithiation) of the C-H bond at the C6 position is less likely due to the higher reactivity of the C-Cl bonds towards organolithium reagents, but it cannot be entirely ruled out under specific conditions with carefully chosen lithium amide bases.

Pathways for Thermal and Photochemical Transformations

The study of thermal and photochemical reactions of halogenated trifluoromethylpyrazines is a more specialized area. However, based on the known behavior of related heterocyclic systems, several transformation pathways can be postulated.

Photochemical Transformations: Pyrazines are known to undergo photochemical rearrangements. For instance, irradiation of pyrazines can lead to their isomerization into pyrimidines. rsc.orgresearchgate.net This process is thought to involve excited states and intermediate valence isomers. The presence of chloro and trifluoromethyl substituents on the ring would undoubtedly influence the quantum yield and the specific isomers formed in such a reaction. Additionally, the carbon-chlorine bonds could be susceptible to homolytic cleavage under UV irradiation, leading to radical intermediates that could participate in subsequent reactions. nih.gov

Thermal Transformations: this compound is expected to be relatively stable at moderate temperatures. At very high temperatures (pyrolysis), decomposition and rearrangement are likely to occur. researchgate.netbohrium.com The specific products would depend on the conditions (e.g., gas phase vs. liquid phase, presence of other reagents). High-temperature reactions could lead to fragmentation of the ring or complex condensation and polymerization reactions. The trifluoromethyl group itself is generally very stable to thermal degradation. mdpi.com

Derivatization Strategies and Synthetic Exploration of Structural Analogs

Synthesis of N-Substituted Pyrazine (B50134) Carboxamides and Related Amide Derivatives

The synthesis of N-substituted pyrazine carboxamides from chloro-substituted pyrazines is a common strategy to introduce structural diversity and modulate biological activity. While direct amidation of 2,5-dichloro-3-(trifluoromethyl)pyrazine is challenging, the chloro groups serve as handles for conversion into functionalities that can readily form amide bonds.

A prevalent method involves the initial conversion of a chloropyrazine into a pyrazinecarboxylic acid. This can be achieved through methods such as palladium-catalyzed carbonylation or via a cyanation reaction followed by hydrolysis of the resulting nitrile. The pyrazinecarboxylic acid is then activated, typically by conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. mdpi.comnih.gov The activated acyl chloride subsequently reacts with a wide range of primary or secondary amines to yield the desired N-substituted pyrazine carboxamides. mdpi.comnih.govresearchgate.net This two-step approach allows for the introduction of a vast array of substituents on the amide nitrogen, enabling fine-tuning of the molecule's properties.

For instance, studies on related pyrazine systems have demonstrated the condensation of substituted pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines to produce series of amide derivatives. mdpi.comnih.gov This modular approach is highly effective for exploring structure-activity relationships.

Another strategy involves the direct nucleophilic substitution of a chlorine atom with an amine. In some cases, particularly with 3-chloropyrazine-2-carboxamide, amino dehalogenation can be achieved by reacting with an amine, such as 3-trifluoromethylbenzylamine, often under microwave irradiation to facilitate the reaction. phcog.com This highlights the possibility of forming aminopyrazine carboxamides which are themselves valuable intermediates. The synthesis of N-trifluoromethyl amides has also been explored using carboxylic acid derivatives and isothiocyanates in the presence of silver fluoride, presenting an alternative route to complex amide structures. nih.govescholarship.org

The table below summarizes representative transformations used in the synthesis of pyrazine carboxamides, based on general methods reported for related structures.

Starting Material TypeReagent(s)IntermediateFinal ReagentProduct Type
Substituted Pyrazinecarboxylic Acid1. Thionyl Chloride2. Dry TolueneAcyl ChlorideSubstituted Aniline in Pyridine (B92270)N-Aryl Pyrazine-2-carboxamide mdpi.com
3-Chloropyrazine-2-carboxamide3-Trifluoromethylbenzylamine, Pyridine, Methanol-Microwave (140°C)3-(Benzylamino)pyrazine-2-carboxamide phcog.com
General Carboxylic AcidIsothiocyanate, Silver Fluoride--N-Trifluoromethyl Amide nih.govescholarship.org

Formation of Fused Heterocyclic Systems Incorporating the Trifluoromethylpyrazine Moiety (e.g., Triazolo-pyrazines)

The trifluoromethylpyrazine core is an excellent platform for constructing fused heterocyclic systems, which are prevalent in medicinal chemistry. Among the most explored are the phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazines, a scaffold found in numerous biologically active compounds. nih.gov The synthesis of these fused systems often begins with a precursor that can undergo intramolecular cyclization.

A key intermediate for this transformation is a hydrazinyl-pyrazine. Starting from a chloropyrazine, one of the chlorine atoms can be displaced by hydrazine (B178648). The resulting intermediate possesses the necessary N-N bond and a nucleophilic nitrogen poised for cyclization. For example, the synthesis of the 3-(trifluoromethyl)-5,6,7,8-tetrahydro- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine hydrochloride scaffold has been reported through a multi-step sequence starting from trifluoroacetohydrazide. nih.govmdpi.comresearchgate.net While not starting directly from this compound, this synthesis creates the core trifluoromethyl-triazolopyrazine structure that can be further functionalized.

Once the core fused heterocyclic system is formed, further derivatization is possible. For instance, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine hydrochloride can be reacted with a variety of isocyanates in the presence of a base like triethylamine. mdpi.comresearchgate.net This reaction proceeds smoothly at room temperature to afford a diverse library of N-substituted carboxamide derivatives attached to the saturated portion of the fused ring system. mdpi.comresearchgate.net

The general synthetic approach is outlined below:

Formation of a Hydrazinyl-Pyrazine Precursor: A suitably substituted pyrazine is reacted with a hydrazine derivative.

Cyclization: The hydrazinyl-pyrazine undergoes an intramolecular cyclization, often acid-catalyzed, to form the fused triazole ring, yielding the phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine core. nih.gov

Further Functionalization: The resulting fused scaffold can be further modified. For example, radical-based late-stage functionalization using photoredox and Diversinate™ chemistry has been used to install various groups onto the triazolopyrazine core. nih.govbeilstein-journals.org

This strategy of building fused rings allows for the creation of rigid, three-dimensional structures that can present functional groups in specific spatial orientations, a key aspect in the design of molecules that interact with biological targets.

Precursor ScaffoldReagentsReaction TypeFused System
Oxadiazole and Ethylenediamine1. Ethylenediamine2. Concentrated HClRing-opening and dual cyclization3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine nih.gov
3-(trifluoromethyl)-5,6,7,8-tetrahydro- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine HClVarious Isocyanates, TriethylamineN-acylationN-substituted 3-(trifluoromethyl)-5,6-dihydro- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine-7(8H)-carboxamides mdpi.comresearchgate.net
5-Chloro-3-(4-chlorophenyl)- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazinePrimary AminesNucleophilic Substitution8-Amino- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine derivatives beilstein-journals.orgnih.gov

Investigation of Regioselectivity and Stereoselectivity in Derivatization Reactions

When a molecule like this compound undergoes a substitution reaction, the question of which chlorine atom reacts first—regioselectivity—is of paramount importance for predictable synthesis. The outcome is governed by the electronic and steric environment of the two reactive sites.

However, steric hindrance from the adjacent bulky trifluoromethyl group could potentially hinder the approach of a nucleophile to the C-2 position, favoring attack at the less sterically encumbered C-5 position. The interplay between these electronic and steric factors determines the regiochemical outcome.

Studies on related heterocyclic systems provide insight into these reactions. In the amination of 5-chloro-3-(4-chlorophenyl)- phcog.comnih.goveurekaselect.comtriazolo[4,3-a]pyrazine, a fused system derived from a pyrazine core, substitution occurs exclusively at the 8-position. beilstein-journals.orgnih.gov This position corresponds to the C-5 position of the original pyrazine ring. This phenomenon, termed tele-substitution, suggests that under the studied reaction conditions, attack at the position meta to the original activating group is overwhelmingly preferred, with no ipso-substituted (C-5) products being detected. beilstein-journals.orgnih.gov This outcome might be explained by a thermodynamic preference for the 8-substituted product in the triazolopyrazine system. nih.gov

For reactions involving 1,3-dipolar cycloadditions to form fused triazole rings, high regioselectivity is also observed, typically yielding 1,4-disubstituted products without the formation of 1,5-disubstituted isomers, especially when catalyzed by copper(I) salts. nih.gov

The selective functionalization of one chlorine atom over the other is a powerful tool, allowing for the sequential introduction of different functional groups to generate highly complex and specifically substituted pyrazine derivatives.

Systematic Variation of Substituents to Explore Chemical Property Landscapes (e.g., electronic and steric effects)

Systematic variation of substituents on the pyrazine ring is a cornerstone of medicinal and materials chemistry, used to map out how changes in molecular structure affect physical, chemical, and biological properties. The trifluoromethyl group itself imparts unique characteristics to the parent molecule. It is highly electronegative and significantly increases the lipophilicity of the molecule, as indicated by its positive Hansch lipophilicity parameter (π = +0.88). beilstein-journals.org This can enhance membrane permeability and metabolic stability.

Starting with the this compound core, replacing the chlorine atoms with different functional groups allows for a detailed exploration of the chemical property landscape.

Electronic Effects: The introduction of electron-donating groups (EDGs), such as methoxy (B1213986) or amino groups, can counteract the electron-withdrawing nature of the pyrazine nitrogens and the trifluoromethyl group. This can alter the molecule's redox potential and its ability to participate in hydrogen bonding. Conversely, adding further electron-withdrawing groups (EWGs) would make the pyrazine core even more electron-deficient, enhancing its susceptibility to nucleophilic attack and modifying its electronic absorption and emission properties. Studies on thiazolo[4,5-b]pyrazine derivatives have shown that introducing electron-donating groups onto a phenyl substituent increases fluorescence yield. rsc.org

Steric Effects: The size and shape of the introduced substituents have a profound impact on molecular conformation and intermolecular interactions. Replacing a chlorine atom with a bulky tert-butyl group, for example, can shield adjacent parts of the molecule from reacting or can force specific torsional angles, influencing how the molecule fits into a receptor binding site. nih.gov

This systematic approach, often guided by computational chemistry, allows researchers to establish quantitative structure-activity relationships (QSAR), providing a rational basis for the design of new molecules with desired properties. researchgate.netresearchgate.net

Spectroscopic and Analytical Characterization Techniques in Research on 2,5 Dichloro 3 Trifluoromethyl Pyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2,5-dichloro-3-(trifluoromethyl)pyrazine. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and confirm the position of the fluorine-containing substituent.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) analysis is used to identify the hydrogen atom on the pyrazine (B50134) ring. For this compound, the spectrum is expected to show a single, distinct signal (a singlet) corresponding to the lone proton at the C-6 position. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group significantly deshields this proton, causing its resonance to appear at a characteristically downfield chemical shift. In a deuterated chloroform (CDCl₃) solvent, this singlet is typically observed in the aromatic region of the spectrum. The precise chemical shift provides confirmation of the electronic environment of the pyrazine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. The spectrum for this compound will display distinct signals for each of the five carbon atoms in the molecule. The carbon atom of the trifluoromethyl (-CF₃) group is readily identifiable by its characteristic quartet splitting pattern, a result of coupling with the three attached fluorine atoms (¹JCF). The four carbon atoms of the pyrazine ring will appear as distinct signals, with their chemical shifts influenced by the attached substituents (chlorine atoms and the -CF₃ group). The carbons directly bonded to the electronegative chlorine atoms (C-2 and C-5) are expected to be significantly deshielded and shifted downfield.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is an indispensable technique for specifically confirming the presence and electronic environment of the trifluoromethyl group. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The ¹⁹F NMR spectrum for this compound is expected to exhibit a single sharp signal, a singlet, as there are no adjacent protons or other fluorine atoms to cause splitting. The chemical shift of this singlet, typically observed between δ -60 and -65 ppm, is a definitive indicator of the -CF₃ group attached to the pyrazine ring.

NMR Data for this compound
Technique Expected Chemical Shift (δ) / Pattern
¹H NMRSinglet for H-6 in the aromatic region
¹³C NMRDistinct signals for all 5 carbons; quartet for the CF₃ carbon
¹⁹F NMRSinglet, typically between -60 and -65 ppm

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to corroborate its elemental composition. High-resolution mass spectrometry (HRMS), using techniques like electrospray ionization (ESI) or electron ionization (EI), can provide an exact mass measurement, confirming the molecular formula C₅Cl₂F₃N₂.

The mass spectrum is further characterized by a distinctive isotopic pattern for the molecular ion peak [M]⁺. This pattern arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). For a molecule containing two chlorine atoms, the spectrum will show a cluster of peaks with a characteristic intensity ratio (approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺), which serves as a definitive signature for the presence of two chlorine atoms. Analysis of the fragmentation patterns can also provide additional structural information.

Mass Spectrometry Data for this compound
Molecular Formula C₅Cl₂F₃N₂
Exact Mass 217.9469 g/mol
Key Feature Characteristic isotopic cluster for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups and characterizing the types of chemical bonds present in this compound. The IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its bonds. Key vibrational bands expected in the spectrum include:

C-F Stretching: Strong absorption bands, typically in the region of 1100-1300 cm⁻¹, are characteristic of the carbon-fluorine bonds within the trifluoromethyl group.

C=N and C=C Stretching: Vibrations corresponding to the aromatic pyrazine ring structure are expected in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: Absorption bands associated with the carbon-chlorine bonds typically appear in the lower frequency region of the spectrum, usually between 600-800 cm⁻¹.

Advanced Chromatographic Methods for Purity Assessment and Mixture Separation

To ensure the quality and purity of this compound, advanced chromatographic techniques are essential. These methods are used to separate the target compound from any starting materials, byproducts, or other impurities that may be present after synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reverse-phase columns such as C18, is a standard method for assessing the purity of the compound. A sample is passed through the column, and its purity is determined by the appearance of a single, sharp peak in the resulting chromatogram. The retention time of this peak is characteristic of the compound under specific analytical conditions (e.g., mobile phase composition, flow rate).

Gas Chromatography (GC): Given the volatility of this compound, gas chromatography is another highly effective technique for purity analysis. When coupled with a mass spectrometer (GC-MS), it not only separates the compound from impurities but also provides mass data for each separated component, allowing for definitive identification.

These chromatographic methods are fundamental in both research and industrial settings to verify the purity of this compound before its use in subsequent reactions or applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of non-volatile and thermally labile compounds. In the context of this compound, HPLC is crucial for verifying its purity and for the separation of any potential isomers or impurities that may arise during its synthesis. While specific, detailed research findings on the HPLC analysis of this exact compound are not extensively published in peer-reviewed literature, the general principles for analyzing halogenated aromatic compounds can be applied.

Typically, a reversed-phase HPLC method would be employed. This involves a non-polar stationary phase, such as a C18-bonded silica column, and a polar mobile phase. The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. For a compound like this compound, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol would be suitable. The gradient elution, where the composition of the mobile phase is changed over time, would likely be optimized to achieve a good resolution between the main compound and any impurities. Detection is commonly achieved using a UV detector, as the pyrazine ring is a chromophore that absorbs UV light.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC is an appropriate method for assessing its purity and quantifying its presence in a mixture. The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of halogenated and trifluoromethyl-containing aromatic compounds, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, is often used. The temperature of the oven is typically programmed to increase gradually, allowing for the separation of compounds with a range of boiling points. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides not only retention time data for identification but also mass spectral data that can confirm the molecular weight and fragmentation pattern of the compound, further aiding in its structural elucidation.

A representative set of GC conditions for the analysis of this compound is presented below.

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
MS Scan Range 40-400 m/z

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. It is often employed to monitor the progress of a chemical reaction, to identify compounds present in a mixture, and to determine the purity of a substance. For this compound, TLC can be used as a quick check for purity and to determine an appropriate solvent system for larger-scale column chromatography purification.

In TLC, a small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase moves up the plate by capillary action, it carries the sample with it. The separation is based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane would be suitable. The ratio of these solvents can be adjusted to optimize the separation, aiming for a retention factor (Rf) value for the desired compound that is typically between 0.3 and 0.7. Visualization of the separated spots can be achieved under UV light (254 nm), as the pyrazine ring will quench the fluorescence of the indicator in the TLC plate, or by using a staining agent if the compound is not UV-active.

An example of a TLC system for the analysis of this compound is detailed in the following table.

ParameterCondition
Stationary Phase Silica gel 60 F254 TLC plate
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)
Visualization UV light at 254 nm

X-Ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with high precision.

A hypothetical table of crystallographic data for this compound is provided below, based on typical values for similar organic molecules.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 12.0
c (Å) 8.5
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 735
Z 4
Density (calculated) (g/cm³) 1.95

Computational and Theoretical Studies of 2,5 Dichloro 3 Trifluoromethyl Pyrazine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular orbitals and energy landscapes, which are crucial for understanding chemical reactivity.

Density Functional Theory (DFT) Studies on Energetics and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. ijournalse.orgresearchgate.net By calculating the electron density, DFT can accurately predict molecular properties such as total energy, the energies of frontier molecular orbitals (HOMO and LUMO), and the distribution of electron density across the molecule.

For 2,5-Dichloro-3-(trifluoromethyl)pyrazine, DFT calculations would be instrumental in quantifying the impact of its electron-withdrawing substituents. The two chlorine atoms and the potent trifluoromethyl group are expected to significantly lower the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack, a key aspect of its reactivity. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical stability and reactivity of the molecule; a large gap suggests high stability, while a small gap indicates higher reactivity.

The distribution of the HOMO and LUMO across the pyrazine (B50134) ring and its substituents would reveal the most probable sites for electrophilic and nucleophilic reactions, respectively. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, would provide further details on charge distribution and intramolecular interactions.

Table 1: Predicted DFT-Calculated Electronic Properties of this compound
PropertyExpected Qualitative FindingSignificance
Total EnergyA specific, negative value representing the stability of the molecule's electronic ground state.Provides a baseline for comparing the stability of isomers or derivatives.
HOMO EnergyExpected to be significantly low due to strong electron-withdrawing groups.Indicates a low tendency to donate electrons; resistance to oxidation.
LUMO EnergyExpected to be significantly low, indicating a high electron affinity.Suggests the molecule is a good electron acceptor and susceptible to nucleophilic attack.
HOMO-LUMO GapModerate to large, reflecting the overall stability of the aromatic system.Correlates with chemical reactivity and electronic excitation energy.
Dipole MomentA non-zero value indicating the molecule's overall polarity.Influences intermolecular interactions and solubility.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is a key factor in determining the reaction rate.

For this compound, theoretical studies could predict the mechanisms of various reactions, such as nucleophilic aromatic substitution (SNAr). Given the electron-deficient nature of the pyrazine ring, substitutions of the chlorine atoms are expected to be a primary reactive pathway. Computational models can determine which of the two chlorine atoms (at position 2 or 5) is more susceptible to substitution by calculating the activation energies for the attack of a nucleophile at each position. These calculations would involve locating the transition state structures for each pathway and comparing their relative energies. Such studies provide invaluable insights that can guide synthetic chemists in designing and optimizing reaction conditions.

Molecular Modeling and Dynamics Simulations to Understand Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.

A molecular dynamics simulation of this compound, either in a solvent or in a condensed phase, would illuminate how the molecule interacts with its environment. It could reveal preferred conformational orientations of the trifluoromethyl group and detail the nature of non-covalent interactions, such as halogen bonding or π-stacking, with other molecules. Understanding these interactions is crucial for predicting the material properties of the compound, such as its crystal packing, solubility, and binding affinity to biological targets. While dedicated MD studies on this specific molecule are not prevalent in the literature, the methodology is standard in computational chemistry. researchgate.netpnnl.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and the related Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that correlate the chemical structure of a series of compounds with their reactivity or other properties. ijournalse.orgresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using regression analysis to find a mathematical equation that relates these descriptors to an observed activity.

Although no specific QSRR studies featuring this compound were identified, its inclusion in a dataset of pyrazine derivatives could help develop models to predict various properties, such as insecticidal activity or reaction rates. nih.gov The descriptors for this compound would be calculated using computational methods. For instance, electronic descriptors like the HOMO/LUMO energies and partial atomic charges would be derived from DFT calculations. Steric descriptors would quantify the bulkiness of the substituents. The resulting QSRR model could then be used to predict the reactivity of other, yet-to-be-synthesized pyrazine derivatives.

Table 2: Representative Molecular Descriptors for QSRR Analysis of Pyrazine Derivatives
Descriptor ClassExample DescriptorInformation Provided
ElectronicLUMO EnergyReflects susceptibility to nucleophilic attack.
ElectronicPartial Charge on C-ClIndicates the electrophilicity of the carbon atom.
StericMolar VolumeDescribes the size of the molecule.
TopologicalWiener IndexRelates to molecular branching and compactness.
HydrophobicLogPMeasures the lipophilicity of the compound.

Analysis of Substituent Effects on Aromaticity and Electron Distribution

The substituents on an aromatic ring profoundly influence its electronic structure, stability, and aromaticity. The pyrazine ring in this compound is substituted with three strongly electron-withdrawing groups. The trifluoromethyl group is known for its powerful, purely inductive electron-withdrawing effect, while the chlorine atoms exert both an inductive withdrawing effect and a weaker mesomeric donating effect. researchgate.netnih.gov

Computational analysis can quantify these effects on the pyrazine ring's aromaticity. Aromaticity is not a directly observable quantity but can be assessed through various computed indices. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. A more negative NICS value generally indicates stronger aromatic character. Calculations on substituted pyrazines and related nitrogen heterocycles show that strong electron-withdrawing substituents can modulate the aromaticity. nih.gov

For this compound, it is expected that the powerful inductive effects of the substituents would lead to a significant polarization of the C-Cl, C-CF3, and C-N bonds. This would create a highly electron-deficient (electrophilic) pyrazine ring, with a non-uniform distribution of electron density. This electron distribution is a key determinant of the molecule's reactivity, particularly towards nucleophiles, and its ability to engage in intermolecular interactions. Theoretical studies on similar systems, such as substituted borazine, have shown that both the nature and position of substituents are crucial in tuning the aromatic character. researchgate.netmdpi.com

Applications in Chemical Synthesis and Advanced Materials Excluding Direct Biological/clinical Uses

Role as an Intermediate in the Synthesis of Complex Organic Molecules

2,5-Dichloro-3-(trifluoromethyl)pyrazine serves as a versatile intermediate in the synthesis of more complex organic molecules, particularly in the development of new agrochemicals and pharmaceuticals. The reactivity of the pyrazine (B50134) ring, enhanced by the electron-withdrawing trifluoromethyl group, alongside the presence of two reactive chlorine atoms, allows for a variety of chemical transformations.

The chlorine atoms on the pyrazine ring can be selectively substituted by various nucleophiles, such as amines, thiols, and alkoxides, through nucleophilic aromatic substitution (SNAr) reactions. This reactivity is crucial for introducing diverse functional groups and building molecular complexity. Furthermore, the compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This capability is instrumental in constructing larger, more elaborate molecular architectures.

While direct synthetic applications of this compound are not extensively documented in publicly available literature, the reactivity patterns of analogous compounds, such as 2-bromo-3-chloro-5-(trifluoromethyl)pyrazine, provide valuable insights. For instance, the bromine and chlorine atoms in the bromo-chloro analogue can be selectively displaced, demonstrating the potential for controlled, stepwise functionalization of the pyrazine core. This suggests that this compound can be similarly employed to create a library of derivatives with tailored properties for various applications.

The trifluoromethyl group not only influences the reactivity of the pyrazine ring but also imparts unique properties to the final products, such as increased lipophilicity and metabolic stability, which are highly desirable in the design of bioactive molecules.

Contributions to the Development of Fluorinated Specialty Chemicals

The presence of a trifluoromethyl group in this compound makes it a key precursor in the synthesis of fluorinated specialty chemicals. Fluorine-containing compounds are of great interest due to their unique properties, including high thermal stability, chemical resistance, and specific biological activities.

This compound can be utilized to introduce the trifluoromethyl-pyrazine moiety into larger molecules, thereby modifying their physical, chemical, and biological properties. The development of novel fluorinated compounds is particularly significant in the agrochemical and pharmaceutical industries, where the introduction of fluorine can lead to enhanced efficacy and improved pharmacokinetic profiles of active ingredients.

Research on related trifluoromethylpyridines has shown their importance as intermediates for a number of crop-protection products. nih.gov For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a key intermediate in the synthesis of the fungicide fluazinam. google.com This highlights the potential of chloro-trifluoromethyl-N-heterocycles in the development of commercially important chemicals. The synthetic utility of this compound in this context lies in its ability to serve as a scaffold for the construction of new fluorinated molecules with potential applications as pesticides, herbicides, or pharmaceuticals.

The synthesis of various fluorinated triazolopyrazine compounds has been reported, demonstrating the versatility of fluorinated pyrazine scaffolds in creating diverse chemical entities with potential biological activity. mdpi.com

Exploration in Materials Science for Novel Polymer or Supramolecular Assembly Components

The rigid and planar structure of the pyrazine ring, combined with the presence of halogen atoms, makes this compound an interesting candidate for the development of novel polymers and supramolecular assemblies. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can play a crucial role in directing the self-assembly of molecules into well-defined supramolecular architectures. acs.orgacs.orgnih.govresearchgate.net

The chlorine atoms in this compound can act as halogen bond donors, interacting with Lewis basic sites on other molecules to form ordered structures. This property can be exploited in crystal engineering to design new materials with specific packing arrangements and properties. The study of halogen-substituted phenylpyrazinamides has shown the tendency to form halogen bonding synthons between halophenyl and pyrazine rings, influencing the supramolecular assembly. researchgate.net

In the realm of polymer science, pyrazine-based polymers are being explored for their unique electronic and optical properties. rsc.org While direct polymerization of this compound has not been specifically reported, its di-chloro functionality suggests its potential as a monomer in polycondensation reactions. The incorporation of the fluorinated pyrazine unit into a polymer backbone could lead to materials with enhanced thermal stability, chemical resistance, and specific optoelectronic characteristics. The synthesis of fluorinated polybenzoxazine materials, for example, has demonstrated that the incorporation of trifluoromethyl groups can lead to polymers with low dielectric constants and high thermal stability. nycu.edu.tw

The potential for this compound in materials science is underscored by the broader research into pyrazine-containing polymers and the role of halogen bonding in creating functional supramolecular systems.

Interactive Data Table: Reactivity of Halogenated Pyrazines

Reaction TypeReagentsProduct TypePotential Application
Nucleophilic Aromatic Substitution (SNAr)Amines, Thiols, AlkoxidesFunctionalized PyrazinesSynthesis of bioactive molecules
Suzuki-Miyaura CouplingBoronic acids, Palladium catalystAryl-substituted PyrazinesBuilding complex molecular scaffolds
Halogen BondingLewis basesSupramolecular AssembliesCrystal engineering, Materials design
PolycondensationDiamines, DiolsPyrazine-based PolymersAdvanced materials with tailored properties

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for introducing the trifluoromethyl group into pyrazine derivatives like 2,5-Dichloro-3-(trifluoromethyl)pyrazine?

  • The trifluoromethyl group can be introduced via iron-catalyzed cross-coupling reactions between arylboronic acids and pyrazine. For example, 4-(trifluoromethyl)phenylboronic acid reacts with pyrazine in a 30% yield under optimized conditions. This method leverages the electron-withdrawing nature of the trifluoromethyl group to stabilize intermediates during coupling .

Q. How can vibrational spectroscopy and computational modeling elucidate the electronic and structural properties of this compound?

  • A 24-mode model Hamiltonian, combined with multiconfiguration time-dependent Hartree (MCTDH) wave packet propagation, provides insights into potential energy surfaces (S₁ and S₂ states) and vibronic couplings. Experimental validation via absorption spectra confirms computational predictions, highlighting the importance of symmetry in molecular dynamics .
  • Surface-enhanced Raman spectroscopy (SERS) with charge-transfer mechanisms can selectively enhance Franck–Condon active vibrations (e.g., modes 8a, 9a) to study structural changes in adsorbed states .

Q. What are the best practices for characterizing chlorine and trifluoromethyl substituents in pyrazine derivatives?

  • Use a combination of ¹H/¹⁹F NMR to resolve trifluoromethyl signals and X-ray crystallography for precise structural determination. For example, coordination polymers with pyrazine ligands (e.g., [M(NCSe)₂(pyrazine)₂]ₙ) have been structurally resolved via X-ray diffraction, revealing octahedral coordination geometries .

Advanced Research Questions

Q. How does this compound influence secondary metabolite production in plant cell cultures?

  • Pyrazine carboxamide derivatives with trifluoromethyl groups act as elicitors in Silybum marianum and Fagopyrum esculentum cultures. For instance, 3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide enhances rutin production in callus cultures by upregulating flavonoid biosynthesis pathways. Methodological optimization includes dose-response assays and HPLC quantification of metabolites .

Q. What role does this compound play in spin-crossover behavior of metal-organic frameworks (MOFs)?

  • In {Fe(pz)[Pt(CN)₄]} MOFs, adsorbed pyrazine derivatives stabilize high-spin states via staggered configurations relative to framework ligands. Hybrid Monte Carlo/molecular dynamics (MC/MD) simulations reveal that guest-host π-interactions suppress rotational mobility, locking the high-spin configuration .

Q. How can analytical methods ensure trace-level detection of genotoxic impurities in pharmaceuticals derived from this compound?

  • Ultraperformance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) achieves quantification limits <0.1 ppm for nitroso impurities (e.g., 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine). Key parameters include ion-pairing chromatography and MRM transitions .

Q. What mechanistic insights explain its inhibitory effects on angiogenesis and cellular growth?

  • Pyrazine derivatives disrupt DNA synthesis and blood vessel patterning at picomolar doses in chick chorioallantoic membrane (CAM) assays. Dose-dependent inhibition of mesodermal migration and capillary differentiation is quantified via fluorescence microscopy and BrdU incorporation assays .

Q. How do charge-transfer processes involving this compound enhance surface-enhanced Raman spectroscopy (SERS) signals?

  • Ab initio geometry optimizations reveal that SERS enhancement correlates with vibrational modes (e.g., ring breathing) mediating charge transfer between pyrazine and silver electrodes. Experimental validation shows selective enhancement of modes with large ΔQ values (geometry displacement between neutral and anion states) .

Methodological Notes

  • Synthetic Optimization : Prioritize catalysts (e.g., Fe) and solvent systems (e.g., DMF/H₂O) to improve cross-coupling yields for electron-deficient pyrazines .
  • Computational Validation : Benchmark MCTDH simulations against experimental absorption spectra to refine vibronic coupling parameters .
  • Biological Assays : Use in vitro plant cultures (e.g., Fagopyrum callus) to screen elicitor activity, followed by metabolomic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.